molecular formula C14H25NO4 B13580968 tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate

Cat. No.: B13580968
M. Wt: 271.35 g/mol
InChI Key: PIDUUMKBTFZBJS-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate: is an organic compound with the molecular formula C14H25NO4 . It appears as a white solid and is typically stored in a cool, dry place away from fire sources and oxidizing agents

Preparation Methods

Synthetic Routes and Reaction Conditions

One possible synthetic route for tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate involves the reaction of tert-butyl dimethylcarbamate with 1-(hydroxymethyl)-6-oxaspiro[2.5]octane-1-ol under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of carbamate derivatives.

Scientific Research Applications

tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure may make it a candidate for studying biological interactions and mechanisms.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets or pathways, potentially involving hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic carbamates and derivatives with comparable structures, such as:

  • tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields further highlight its versatility and significance.

Properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-9-14(10-16)8-13(14)4-6-18-7-5-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDUUMKBTFZBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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